Bis(4-nitrophenyl) Oxalate
Description
Bis(4-nitrophenyl) oxalate (4-NPO) is an oxalate ester derivative featuring two 4-nitrophenyl groups attached to an oxalate backbone. Its molecular formula is C₁₄H₈N₂O₈, with a molecular weight of 332.22 g/mol. This compound is primarily recognized for its role in peroxyoxalate chemiluminescence, where it reacts with hydrogen peroxide to generate light-emitting intermediates . Studies on its hydrolysis and catalytic decomposition in acetonitrile-water mixtures have revealed insights into its stability and reactivity, particularly under neutral and imidazole-catalyzed conditions .
Properties
CAS No. |
5070-15-5 |
|---|---|
Molecular Formula |
C14H8N2O8 |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
bis(4-nitrophenyl) oxalate |
InChI |
InChI=1S/C14H8N2O8/c17-13(23-11-5-1-9(2-6-11)15(19)20)14(18)24-12-7-3-10(4-8-12)16(21)22/h1-8H |
InChI Key |
YRUMDDXIKVNSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Triphosgene-Mediated Synthesis
The most industrially scalable method involves the reaction of p-nitrophenol with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane. Key steps include:
- Reagent Mixing :
- Temperature Control :
- Workup :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molar Ratio (Triphosgene:p-Nitrophenol) | 1:3–15 | |
| Reaction Temperature | 15–25°C | |
| Catalyst (Triethylamine) | 0.005–5% of total mass |
Oxalyl Chloride Method
For laboratory-scale synthesis, oxalyl chloride reacts with 4-nitrophenol in the presence of pyridine or triethylamine:
- Procedure :
- Isolation :
Mechanistic Insight :
Nitration of Diphenyl Oxalate
An alternative route involves nitration of diphenyl oxalate using mixed acids:
- Nitration Protocol :
- Reaction Monitoring :
- Completion is confirmed by HPLC after 4 hours.
- Purification :
Challenges :
- Over-nitration at the ortho position occurs if temperature exceeds 10°C.
- Sulfuric acid acts as a catalyst and dehydrating agent.
Optimization Strategies
Solvent Selection
Catalytic Additives
- Sodium sulfite (0.1–0.3% w/w) prevents oxidation of p-nitrophenol during triphosgene reactions.
- Triethylamine accelerates the reaction by absorbing HCl, shifting equilibrium toward product formation.
Purification Techniques
Crystallization
Column Chromatography
- Silica gel (60–120 mesh) with hexane:ethyl acetate (3:1) resolves unreacted p-nitrophenol.
- Recovery: >95% for analytical-grade material.
Applications and Derivatives
Chemiluminescence Systems
Pharmaceutical Intermediates
- Serves as a precursor to TBI-223 , an anti-tuberculosis drug, via spirocyclic intermediates.
Chemical Reactions Analysis
Types of Reactions
Bis(4-nitrophenyl) oxalate undergoes several types of chemical reactions, including:
Chemiluminescence: In the presence of hydrogen peroxide and a suitable fluorophore, this compound undergoes a chemiluminescent reaction, producing light.
Common Reagents and Conditions
Hydrolysis: Neutral or acidic conditions with water or aqueous solutions.
Chemiluminescence: Hydrogen peroxide and a fluorophore such as a polycyclic aromatic hydrocarbon.
Major Products Formed
Hydrolysis: 4-nitrophenol and oxalic acid.
Chemiluminescence: Light, 4-nitrophenol, and carbon dioxide.
Scientific Research Applications
Bis(4-nitrophenyl) oxalate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of bis(4-nitrophenyl) oxalate in chemiluminescence involves the following steps:
- Reaction with hydrogen peroxide to form an intermediate dioxetanedione.
- Decomposition of the dioxetanedione to produce excited-state carbon dioxide and 4-nitrophenol.
- Emission of light as the excited-state carbon dioxide returns to its ground state .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: Diaryl Oxalates
Bis(2,4,6-trichlorophenyl) Oxalate
- CAS No.: 1165-91-9
- Molecular Formula : C₁₄H₄Cl₆O₄
- Molecular Weight : 448.90 g/mol
- Research Findings :
Bis(2,4-dinitrophenyl) Oxalate
Nitrophenyl-Containing Esters and Ethers
Bis(4-nitrophenyl) Phosphate (BNPP)
- Molecular Formula : C₁₂H₉N₂O₈P
- Molecular Weight : 340.18 g/mol
- Key Applications :
- Research Findings: Hydrolyzes to release 4-nitrophenol, detectable via spectrophotometry (λ = 410 nm) . Unlike 4-NPO, BNPP’s phosphodiester bond makes it relevant in enzymatic assays rather than light-emitting reactions.
1,2-Bis(4-Nitrophenoxy)Ethane
- CAS No.: 14467-69-7
- Molecular Formula : C₁₄H₁₂N₂O₆
- Molecular Weight : 304.26 g/mol
- Key Applications :
- Research Findings :
- The ether linkage and nitro groups improve polymer backbone rigidity, contrasting with 4-NPO’s ester-based reactivity.
Heterocyclic Nitrophenyl Derivatives
5-(4-Nitrophenyl)-1,3,4-oxadiazole Derivatives
- Example Compound : 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) .
- Molecular Formula : C₁₄H₈ClN₃O₃
- Key Applications : Central nervous system (CNS) depressants.
- Research Findings :
1,3,4-Thiadiazole Derivatives
Mechanistic and Functional Insights
- Electron-Withdrawing Effects : Nitro groups in 4-NPO and its analogues enhance electrophilicity, facilitating nucleophilic attacks (e.g., hydrolysis or enzymatic cleavage) .
- Safety Profiles : Chlorinated derivatives like Bis(2,4,6-trichlorophenyl) Oxalate exhibit higher toxicity due to persistent halogen substituents .
- Application-Specific Reactivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
